(2-cyclobutyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenebenzene-4,1-diyl] bis(4-methyl-3-nitrobenzenesulfonate)
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Overview
Description
The compound (2-cyclobutyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenebenzene-4,1-diyl] bis(4-methyl-3-nitrobenzenesulfonate) is a complex organic molecule with potential applications in various fields of scientific research. Its structure features multiple functional groups, including cyclobutyl, dioxopropane, hydrazinylidene, and nitrobenzenesulfonate moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-cyclobutyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenebenzene-4,1-diyl] bis(4-methyl-3-nitrobenzenesulfonate) involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the cyclobutyl-dioxopropane core, followed by the introduction of hydrazinylidene groups through condensation reactions. The final step involves the sulfonation of the aromatic rings to introduce the nitrobenzenesulfonate groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2-cyclobutyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenebenzene-4,1-diyl] bis(4-methyl-3-nitrobenzenesulfonate): can undergo a variety of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the nitro groups can yield nitroso derivatives, while reduction can yield amines.
Scientific Research Applications
(2-cyclobutyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenebenzene-4,1-diyl] bis(4-methyl-3-nitrobenzenesulfonate):
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Potential use as a probe for studying enzyme mechanisms or as a precursor for bioactive molecules.
Medicine: Possible applications in drug development, particularly for targeting specific biochemical pathways.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (2-cyclobutyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenebenzene-4,1-diyl] bis(4-methyl-3-nitrobenzenesulfonate) involves its interaction with specific molecular targets. The hydrazinylidene groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The nitrobenzenesulfonate groups can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar compounds include:
Ethyl acetoacetate: A simpler molecule with a similar dioxopropane core but lacking the complex aromatic and nitro groups.
4-Azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-5-one: Another complex organic molecule with a different core structure but similar functional group diversity.
The uniqueness of (2-cyclobutyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenebenzene-4,1-diyl] bis(4-methyl-3-nitrobenzenesulfonate)
Properties
Molecular Formula |
C35H32N6O12S2 |
---|---|
Molecular Weight |
792.8 g/mol |
IUPAC Name |
[4-[(E)-[[2-cyclobutyl-3-[(2E)-2-[[4-(4-methyl-3-nitrophenyl)sulfonyloxyphenyl]methylidene]hydrazinyl]-3-oxopropanoyl]hydrazinylidene]methyl]phenyl] 4-methyl-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C35H32N6O12S2/c1-22-6-16-29(18-31(22)40(44)45)54(48,49)52-27-12-8-24(9-13-27)20-36-38-34(42)33(26-4-3-5-26)35(43)39-37-21-25-10-14-28(15-11-25)53-55(50,51)30-17-7-23(2)32(19-30)41(46)47/h6-21,26,33H,3-5H2,1-2H3,(H,38,42)(H,39,43)/b36-20+,37-21+ |
InChI Key |
MFSVOOZYWMFEJI-UHQZYLKYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(C(=O)N/N=C/C3=CC=C(C=C3)OS(=O)(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])C5CCC5)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)C(C3CCC3)C(=O)NN=CC4=CC=C(C=C4)OS(=O)(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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